molecular formula C8H15N B2599288 Bis(cyclopropylmethyl)amine CAS No. 26389-68-4

Bis(cyclopropylmethyl)amine

Cat. No.: B2599288
CAS No.: 26389-68-4
M. Wt: 125.215
InChI Key: ZAHWCHOEOKIPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(cyclopropylmethyl)amine: is an organic compound characterized by the presence of two cyclopropylmethyl groups attached to a central amine

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(cyclopropylmethyl)amine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed:

    Oxidation: N-oxides, other oxidized derivatives.

    Reduction: Simpler amines, hydrocarbons.

    Substitution: Various substituted amines and derivatives.

Mechanism of Action

Comparison with Similar Compounds

    Cyclopropylamine: A simpler analog with one cyclopropyl group attached to the amine.

    Cyclopropylmethylamine: Contains one cyclopropylmethyl group attached to the amine.

    Bis(cyclopropyl)amine: Contains two cyclopropyl groups attached to the amine.

Uniqueness: Bis(cyclopropylmethyl)amine is unique due to the presence of two cyclopropylmethyl groups, which impart distinct steric and electronic properties. This structural feature enhances its reactivity and binding affinity in various chemical and biological contexts .

Properties

IUPAC Name

1-cyclopropyl-N-(cyclopropylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7(1)5-9-6-8-3-4-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHWCHOEOKIPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (1.3 g, 9.35 mmol) in 10 mL dry ether, a solution of N-cyclopentenoyl-ethylamine (1.7 g, 13.3 mmol) in dry ether (10 mL) was added under a nitrogen atmosphere. This reaction was stirred at RT for 8 h and the reaction mixture was then quenched with saturated sodium sulfate solution, filtered, and the precipitate was washed with diethyl ether. The filtrate was concentrated to afford the title amine (0.8 g), yield: 69%.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
69%

Synthesis routes and methods II

Procedure details

To a suspension (3-{[(3,5-bistrifluoromethyl-benzyl)-(2H-tetrazol-5-yl)-amino]-methyl}-8-methyl-quinolin-2-yl)-bis-cyclopropylmethyl-amine (0.132 g, 0.224 mmol) in water (2 mL), sodium hydroxide (0.018 g, 0.448 mmol) was added and stirred for 15 min at RT followed by the addition of dichloromethane (2 mL). To this reaction mixture, dimethyl sulphate (0.032 g, 0.26 mmol) was added followed by the addition of tetra butyl ammonium bromide (0.003 g, 0.011 mmol). The reaction was stirred for 1 h. The organic layer was separated from aqueous layer and the aqueous layer was extracted with DCM (3×10 mL), the combined organic layer was washed with brine, dried over sodium sulphate and then concentrated under vacuum to afford the crude residue which was purified by column chromatography over 100-200 mesh silica gel using 8% ethyl acetate and petroleum ether to afford (3-{[3,5-bis-trifluoromethyl-benzyl)-(2-methyl-2H-tetrazole-5-yl)-amino]-methyl-}-8-methyl-quinoline-2-yl)-bis-cyclopropylmethyl-amine (0.07 g, 52%).
Name
(3-{[(3,5-bistrifluoromethyl-benzyl)-(2H-tetrazol-5-yl)-amino]-methyl}-8-methyl-quinolin-2-yl)-bis-cyclopropylmethyl-amine
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.032 g
Type
reactant
Reaction Step Three
Quantity
0.003 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.